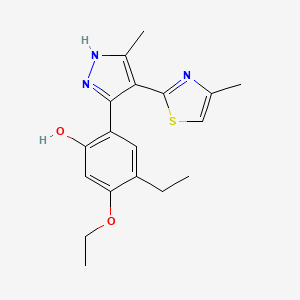

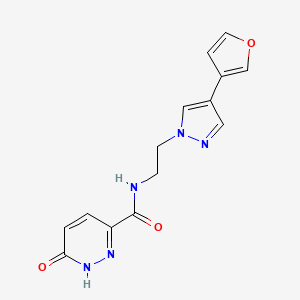

![molecular formula C14H20O3 B2767598 2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane CAS No. 158151-65-6](/img/structure/B2767598.png)

2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane

Übersicht

Beschreibung

“2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane” is a chemical compound with the molecular weight of 236.31 . It is a liquid at room temperature . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H20O3/c1-14(2,3)12-7-10(15-4)5-6-13(12)17-9-11-8-16-11/h5-7,11H,8-9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . .Wissenschaftliche Forschungsanwendungen

Control of Diastereofacial Selectivity in Nucleophilic Epoxidation

Research by Jackson, Standen, and Clegg (1991) explored the epoxidation of γ-oxygenated-α,β-unsaturated sulfones with lithium or potassium tert-butyl peroxide, revealing moderate to high diastereoselectivity. This study provides insights into how substituents affect the outcome of epoxidation reactions, relevant for synthesizing compounds with specific stereochemical configurations. The research suggests that the presence of a free hydroxy group leads to the formation of syn-oxiranes with moderate to excellent stereoselectivity, depending on the substituents at the γ-position (Jackson, R., Standen, S., & Clegg, W., 1991).

Antioxidant Activity of Phenolic Anti-Oxidants

Denz and Llaurado (1957) conducted a study on the biological activity of commercial antioxidants, including 2-tert-butyl-4-methoxyphenol, focusing on their effects on sodium and potassium balance in rabbits. This research highlights the potential of certain phenolic compounds as antioxidants, stabilizing edible fats and possibly influencing biological systems (Denz, F. A., & Llaurado, J. G., 1957).

Intramolecular Hydrogen Bonding in Antioxidant Activity

Amorati et al. (2003) investigated the antioxidant activity of o-bisphenols, focusing on the role of intramolecular hydrogen bonding. The study provides a kinetic and thermodynamic examination, emphasizing how steric crowding and hydrogen bonding influence the antioxidant effectiveness of phenolic compounds. This research suggests a significant correlation between the molecular structure of antioxidants and their efficiency, offering valuable insights for designing effective antioxidant compounds (Amorati, R., Lucarini, M., Mugnaini, V., & Pedulli, G., 2003).

Spin Interaction in Zinc Complexes

Orio et al. (2010) studied the spin interaction in zinc complexes of mono- and diradical Schiff and Mannich bases. This research contributes to understanding the electronic properties of zinc complexes and their potential applications in catalysis and material science. The study sheds light on the magnetic coupling and zero-field splitting in these complexes, which are crucial for developing new materials with desired magnetic properties (Orio, M., Philouze, C., Jarjayes, O., Neese, F., & Thomas, F., 2010).

Safety and Hazards

The compound is associated with several hazard statements including H315, H317, H319, H335, and H412 . These codes correspond to various hazards such as skin irritation, eye irritation, and respiratory irritation. The compound is labeled with the signal word “Warning” and is represented by the GHS07 pictogram .

Wirkmechanismus

Target of Action

The primary targets of 2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane are currently unknown .

Mode of Action

Given its structural similarity to other oxirane compounds, it may interact with biological targets through the electrophilic epoxide group .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . Its bioavailability, half-life, metabolism, and excretion patterns need to be investigated in future studies.

Eigenschaften

IUPAC Name |

2-[(2-tert-butyl-4-methoxyphenoxy)methyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-14(2,3)12-7-10(15-4)5-6-13(12)17-9-11-8-16-11/h5-7,11H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKQNGXFJBCGKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)OC)OCC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

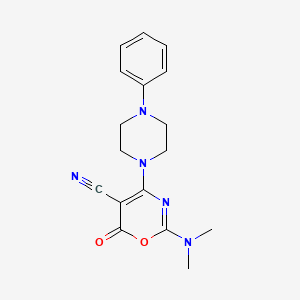

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2767519.png)

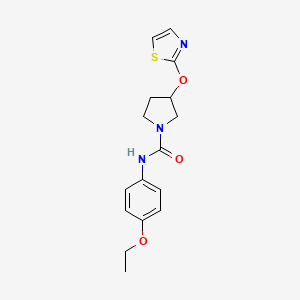

![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2767520.png)

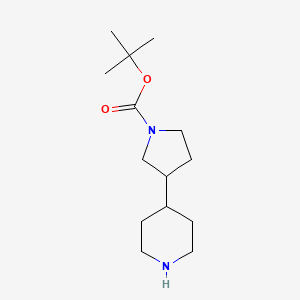

methanol](/img/structure/B2767522.png)

![4-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2767523.png)

![N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2767526.png)

![4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2767532.png)

![1-[(6-chloro-3-pyridinyl)methyl]Piperazine](/img/structure/B2767536.png)